3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: A Core Scaffold in Modern Kinase Inhibitor Discovery
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: A Core Scaffold in Modern Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted oncology and medicinal chemistry, bicyclic heteroaromatic systems play a pivotal role in mimicking the adenine moiety of ATP. Among these, the pyrazolo[1,5-a]pyrimidine nucleus has emerged as a highly privileged scaffold[1]. Specifically, 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 58347-47-0) serves as a versatile, orthogonally functionalizable building block.
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and step-by-step synthetic methodologies. It is specifically tailored for researchers developing next-generation kinase inhibitors and multidrug resistance (MDR) reversal agents[2].
Physicochemical Profiling & Structural Dynamics
The utility of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine stems from its precise halogenation pattern. The compound features a rigid, planar, nitrogen-rich core that facilitates deep binding into the ATP-binding pocket of kinases.
Table 1: Physicochemical Properties of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
| Property | Value |
| CAS Registry Number | 58347-47-0[3] |
| Molecular Formula | C7H5BrClN3[4] |
| Molecular Weight | 246.49 g/mol [4] |
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Orthogonal Reactive Sites | C-7 (Electrophilic, SNAr), C-3 (Pd-catalyzed cross-coupling) |
| Steric Modulator | C-5 Methyl group |
Strategic Importance in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is the structural foundation for several FDA-approved Tropomyosin receptor kinase (Trk) inhibitors, including Larotrectinib and Entrectinib[1]. Furthermore, derivatives of this scaffold have shown profound efficacy as FLT3-ITD inhibitors in acute myeloid leukemia (AML)[5] and as reversal agents against ABCB1-mediated multidrug resistance[2].
Causality of the Scaffold Design:
The selection of the 3-bromo-7-chloro-5-methyl variant is highly intentional for library synthesis:
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Hinge Region Binding: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region[1].
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Orthogonal Reactivity: The C-7 chloride is highly activated by the electron-withdrawing pyrimidine nitrogens, allowing for selective Nucleophilic Aromatic Substitution (SNAr) under mild conditions without disturbing the C-3 bromide[6].
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Hydrophobic Pocket Targeting: Once the C-7 position is functionalized (often with an amine to form the hinge-binding motif), the C-3 bromide is leveraged for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to append aryl or heteroaryl groups that project into the hydrophobic pocket (DFG-in/out conformations).
Figure 1: Orthogonal functionalization workflow of the pyrazolo[1,5-a]pyrimidine scaffold.
Synthetic Methodology: Self-Validating Protocols
To ensure high fidelity in library generation, the functionalization of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine must follow a strict orthogonal protocol[6].
Protocol A: Regioselective SNAr at the C-7 Position
Objective: Introduce a hinge-binding or solvent-exposed moiety while preserving the C-3 bromide for downstream coupling.
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Step 1: Dissolve 1.0 eq of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine in anhydrous N,N-Dimethylformamide (DMF) or n-butanol.
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Step 2: Add 1.2 eq of the desired nucleophile (e.g., an aliphatic or aromatic amine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Step 3: Stir at room temperature to 60°C for 2-4 hours.
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Causality & Validation: The C-7 position is uniquely electrophilic due to the resonance withdrawal from N-4 and N-1. By keeping the temperature below 80°C, the C-3 bromide remains completely unreactive.
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Self-Validating System: LC-MS analysis must be performed post-reaction. A successful reaction will show a single product peak corresponding to the [M+H]+ of the mono-substituted product, retaining the characteristic isotopic pattern of a single bromine atom (1:1 ratio of M / M+2 peaks). This confirms the chloride was displaced and the bromide is intact.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C-3 Position
Objective: Append hydrophobic vectors to target the deep kinase pocket.
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Step 1: In a Schlenk tube, combine 1.0 eq of the C-7 substituted intermediate, 1.5 eq of an aryl boronic acid, and 3.0 eq of Na2CO3.
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Step 2: Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 v/v).
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Step 3: Add 0.05 eq of Pd(dppf)Cl2. Purge the vessel with argon three times.
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Step 4: Heat the reaction at 90°C for 12 hours.
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Causality & Validation: The C-3 position requires transition-metal catalysis for functionalization. Pd(dppf)Cl2 is selected because its bidentate ligand framework accelerates the reductive elimination step, minimizing debromination side reactions. The biphasic solvent ensures that the inorganic base (required to activate the boronic acid via a boronate complex) and the organic substrates are in continuous contact.
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Self-Validating System: The disappearance of the brominated starting material on TLC and the definitive loss of the bromine isotopic signature on MS validate the successful cross-coupling.
Mechanism of Action: Kinase Inhibition Pathways
Once synthesized, these derivatives act as potent ATP-competitive inhibitors. In the context of FLT3-ITD (Internal Tandem Duplication) mutated Acute Myeloid Leukemia (AML), the pyrazolo[1,5-a]pyrimidine derivatives bind to the active conformation of the kinase[5]. This blocks the phosphorylation of downstream targets, effectively halting the MAPK and PI3K/AKT signaling cascades, leading to apoptosis of the malignant cells[5].
Figure 2: Mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Conclusion
The 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 58347-47-0) scaffold is a cornerstone in modern medicinal chemistry. Its dual-halogenated nature provides a highly programmable template for synthesizing complex, multi-targeted kinase inhibitors and MDR reversal agents. By employing orthogonal synthetic strategies—leveraging the distinct electronic environments of the C-7 and C-3 positions—researchers can rapidly generate diverse libraries to probe structure-activity relationships (SAR) and develop next-generation therapeutics.
References
- Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
- Title: Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance Source: PubMed URL
- Title: Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors Source: PubMed URL
- Title: 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | 58347-47-0 Source: ChemicalBook URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | 58347-47-0 [chemicalbook.com]
- 4. 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | 58347-47-0 [m.chemicalbook.com]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
